![molecular formula C12H21NO5 B6628235 2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid](/img/structure/B6628235.png)
2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MMMA and is a derivative of morpholine. MMMA has been found to possess a range of biochemical and physiological effects, which make it a promising candidate for various medical applications. In
Aplicaciones Científicas De Investigación
MMMA has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and analgesic properties. Studies have shown that MMMA can inhibit the growth of cancer cells and induce apoptosis. It has also been found to reduce inflammation and pain in animal models.
Mecanismo De Acción
The mechanism of action of MMMA is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. MMMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a signaling pathway involved in cancer cell growth.
Biochemical and Physiological Effects
MMMA has been found to possess a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation. MMMA has been found to induce apoptosis in cancer cells and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MMMA in lab experiments is its potential therapeutic applications. MMMA has been found to possess antitumor, anti-inflammatory, and analgesic properties, which make it a promising candidate for various medical applications. However, one of the limitations of using MMMA in lab experiments is its limited availability. MMMA is a relatively new compound, and its synthesis is complex and time-consuming.
Direcciones Futuras
There are several future directions for MMMA research. One area of research is to explore the potential of MMMA as a therapeutic agent for various types of cancer. Studies have shown that MMMA can inhibit the growth of cancer cells and induce apoptosis. Another area of research is to explore the potential of MMMA as an anti-inflammatory and analgesic agent. MMMA has been found to reduce inflammation and pain in animal models. Additionally, future research could focus on the development of more efficient and cost-effective synthesis methods for MMMA.
Métodos De Síntesis
The synthesis of MMMA involves the reaction of morpholine with 3-methoxy-3-methylbutanoyl chloride. The reaction takes place under anhydrous conditions and requires a catalyst such as triethylamine or pyridine. The product is then purified using various techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
2-[4-(3-methoxy-3-methylbutanoyl)morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,17-3)7-10(14)13-4-5-18-9(8-13)6-11(15)16/h9H,4-8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWABUJAQPYCAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCOC(C1)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(6-Aminopyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6628158.png)
![[6-Methyl-4-[(1-methylpyrazol-3-yl)methyl]morpholin-2-yl]methanol](/img/structure/B6628165.png)
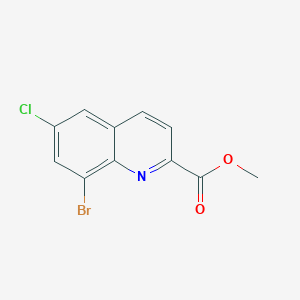
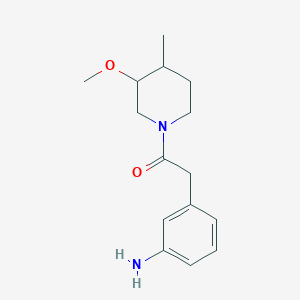
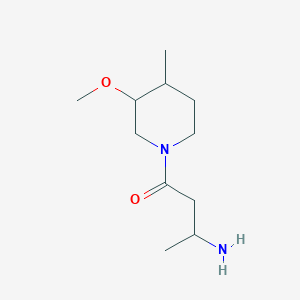
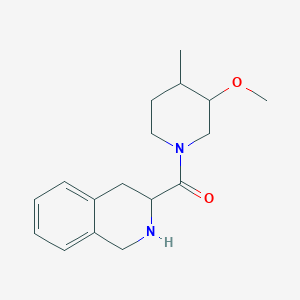
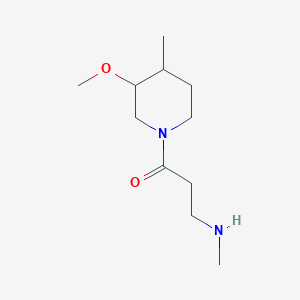
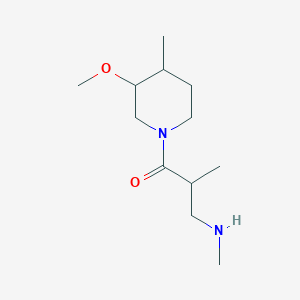

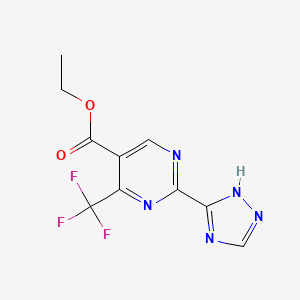
![[(3R)-3-aminopiperidin-1-yl]-(2,3-dihydro-1H-inden-5-yl)methanone](/img/structure/B6628212.png)
![2-[(5-Fluoro-2-methylphenoxy)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B6628220.png)
![2-[4-(3-Methoxy-3-methylbutanoyl)morpholin-3-yl]acetic acid](/img/structure/B6628236.png)
